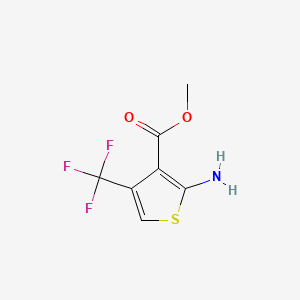

Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-13-6(12)4-3(7(8,9)10)2-14-5(4)11/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGAEDSTRCTZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for the synthesis of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The guide is designed for researchers, chemists, and drug development professionals, offering an in-depth exploration of the most efficient synthetic strategy: the Gewald aminothiophene synthesis. We delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters for process optimization and troubleshooting. The causality behind experimental choices is explained to empower researchers with a robust understanding of the synthesis, ensuring reproducibility and high yields.

Introduction: Significance and Synthetic Strategy

The 2-Aminothiophene Scaffold in Drug Discovery

The 2-aminothiophene core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[2][3] The thiophene ring often acts as a bioisosteric replacement for a phenyl group, enhancing metabolic stability and modulating pharmacokinetic properties.[4] The versatile reactivity of the amino and carboxylate groups on the thiophene ring allows for extensive derivatization, making it an invaluable scaffold for building libraries of potential drug candidates.[1][4]

Strategic Importance of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF₃) group into pharmaceutical candidates is a widely adopted strategy to enhance drug-like properties. The high electronegativity and lipophilicity of the CF₃ group can significantly improve metabolic stability by blocking sites of oxidative metabolism. Furthermore, it can increase binding affinity to target proteins and enhance membrane permeability, ultimately improving the overall efficacy and pharmacokinetic profile of a drug molecule.

The Gewald Reaction: A Convergent and Efficient Approach

The most robust and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6] This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][7] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and the ability to generate complex, highly functionalized thiophenes in a single, convergent step.[6] This guide will focus exclusively on the application of the Gewald reaction for the synthesis of the title compound.

Retrosynthetic Analysis and Workflow

The synthesis of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate via the Gewald reaction is a three-component condensation. The retrosynthetic analysis reveals the key starting materials required for this one-pot synthesis.

-

Carbonyl Component : To install the trifluoromethyl group at the C4 position, 1,1,1-Trifluoroacetone is the required ketone.

-

Active Methylene Nitrile : To provide the C2-amino and C3-carboxylate functionalities, Methyl cyanoacetate is the ideal nitrile component.

-

Sulfur Source : Elemental sulfur (S₈) provides the heteroatom for the thiophene ring.

Synthetic Workflow Overview

The overall process involves the base-catalyzed condensation of the starting materials, followed by cyclization and aromatization to yield the final product. The workflow is designed for efficiency and scalability.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. ijpbs.com [ijpbs.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]

"Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate chemical properties"

An In-Depth Technical Guide to Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate: Properties, Synthesis, and Applications

Abstract

Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates a 2-aminothiophene core, a privileged scaffold in medicinal chemistry, functionalized with a methyl ester and a trifluoromethyl (CF₃) group. The CF₃ group, a key bioisostere, often enhances metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the compound's chemical properties, established synthetic routes, reactivity, and its burgeoning applications as a versatile building block for the development of novel bioactive molecules.

Compound Identification and Overview

Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is a solid organic compound recognized for its utility as a synthetic intermediate.[1] The convergence of an electron-rich aminothiophene ring with electron-withdrawing ester and trifluoromethyl substituents creates a unique electronic profile that dictates its reactivity and potential applications.

Nomenclature and Structure

-

IUPAC Name: Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate

-

Molecular Formula: C₇H₆F₃NO₂S[1]

-

Structure:

Key Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1094619-74-5 | [1] |

| Molecular Weight | 225.19 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=C(N)SC=C1C(F)(F)F | PubChem |

Significance in Medicinal Chemistry

The 2-aminothiophene scaffold is a cornerstone in the design of therapeutic agents due to its ability to mimic biological structures and engage in various intermolecular interactions. Thiophene-containing compounds are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] The incorporation of a trifluoromethyl group is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical and Spectroscopic Properties

Physical Properties

The physical properties of the compound are summarized below.

| Property | Value | Source |

| Appearance | Solid | [1] |

| Storage | Store in a dry, sealed place | [1] |

Spectroscopic Profile

While specific spectral data is often proprietary, the expected characteristics can be predicted based on the structure. Key expected signals are outlined below.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the amino (NH₂) protons, the methyl (CH₃) ester protons, and the thiophene ring proton (at C5). The chemical shifts will be influenced by the electronic environment. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methyl carbon of the ester, and the four distinct carbons of the thiophene ring, plus the carbon of the CF₃ group (visible as a quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and C-F stretching (trifluoromethyl group). |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 225.19. |

Synthesis and Manufacturing

Primary Synthetic Route: The Gewald Reaction

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4] This one-pot synthesis is valued for its operational simplicity, the accessibility of starting materials, and its adherence to the principles of atom economy. For the target molecule, the reaction involves the condensation of a trifluoromethyl-substituted carbonyl compound, an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a base.

Mechanistic Insights

The Gewald reaction mechanism is understood to proceed through several key stages.[5][6]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound (methyl cyanoacetate).[7]

-

Michael Addition of Sulfur: The resulting α,β-unsaturated nitrile undergoes a Michael-type addition of sulfur. The base facilitates the formation of a sulfur nucleophile from elemental sulfur.

-

Ring Closure and Tautomerization: The intermediate adduct then undergoes an intramolecular cyclization via nucleophilic attack of the thiolate onto the cyano group, forming an imine.

-

Aromatization: A final tautomerization yields the stable 2-aminothiophene aromatic ring.[5]

Conceptual Experimental Protocol

Below is a generalized, step-by-step methodology for the laboratory synthesis of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate via the Gewald reaction.

-

Reagent Preparation: In a suitable reaction vessel, dissolve 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione (or a similar trifluoromethyl β-dicarbonyl compound), methyl cyanoacetate, and elemental sulfur in a polar aprotic solvent such as ethanol or dimethylformamide.

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine, piperidine, or triethylamine, to the mixture.

-

Reaction Execution: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product with high purity.

Caption: Conceptual workflow of the Gewald reaction for synthesis.

Chemical Reactivity and Derivatization

The reactivity of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is governed by the interplay between the nucleophilic amino group and the electrophilic sites on the thiophene ring, which are modulated by the attached functional groups.

Reactivity of the 2-Amino Group

The primary amine at the C2 position is a potent nucleophile and serves as a handle for extensive derivatization. It readily participates in:

-

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common step in synthesizing libraries of bioactive compounds.

-

Condensation Reactions: Formation of Schiff bases (imines) with aldehydes and ketones.

-

Synthesis of Fused Heterocycles: The amino and ester groups are perfectly positioned to act as synthons for building fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of great interest in drug discovery.[8]

Reactivity of the Thiophene Ring

The C5 position of the thiophene ring is the most likely site for electrophilic aromatic substitution. The C2-amino group is a strong activating group, directing electrophiles to this position. Palladium-catalyzed cross-coupling reactions, such as Suzuki or direct arylation reactions, can also be employed to introduce aryl or heteroaryl substituents at the C5 position, further expanding molecular diversity.[9]

Caption: Key reactivity sites on the core scaffold.

Applications in Research and Drug Development

This molecule is not an end-product but a high-value intermediate for constructing more complex molecules with therapeutic potential.

Scaffold for Bioactive Molecules

The 2-aminothiophene framework is present in numerous approved drugs and clinical candidates. Its structural rigidity and electronic properties make it an ideal scaffold for presenting pharmacophoric features to biological targets like kinases, G-protein coupled receptors (GPCRs), and enzymes. For example, derivatives of 2-aminobenzothiophenes have been investigated as NRF2 activators for their anti-inflammatory properties.[10]

Role in Targeted Cancer Therapy

Many small-molecule kinase inhibitors feature a heterocyclic core. The functional handles on Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate allow for the systematic elaboration of side chains designed to target the ATP-binding site of specific kinases implicated in cancer progression. Thiophene carboxamide derivatives have been explored as mimics of the anticancer agent Combretastatin A-4.[2]

Agrochemical Development

The structural motifs found in this compound are also relevant to the development of novel pesticides and herbicides. The trifluoromethyl group, in particular, is a common feature in modern agrochemicals, contributing to their efficacy and environmental stability.

Safety and Handling

Hazard Identification

While specific toxicology data for this compound is limited, related 2-aminothiophene derivatives are classified with GHS hazard statements indicating potential for skin, eye, and respiratory irritation.[11][12]

-

GHS Hazard Statements (Typical for Class): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12][13]

Recommended Handling and Storage Procedures

-

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate stands out as a strategically important building block in modern organic synthesis. The combination of a versatile 2-aminothiophene core and a property-enhancing trifluoromethyl group provides a powerful platform for the discovery and development of new drugs and agrochemicals. Its straightforward synthesis via the Gewald reaction and its predictable, versatile reactivity ensure its continued relevance for researchers and scientists in both academic and industrial settings.

References

-

PubChem. (n.d.). Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Valeshvar. (n.d.). 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with meta- substituted aryl bromides. Retrieved from [Link]

-

ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

PubMed. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

Chem-Space. (n.d.). Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate. Retrieved from [Link]

Sources

- 1. CAS 1094619-74-5 | 2-Amino-4-trifluoromethyl-thiophene-3-carboxylic acid methyl ester - Synblock [synblock.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-氨基噻吩-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl-3-amino-4-methylthiophen-2-carboxylat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Methyl 2-amino-4-(4-fluorophenyl)-3-thiophenecarboxylate | C12H10FNO2S | CID 712401 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate

Topic: Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate Content Type: Technical Monograph / Chemical Intermediates Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Scaffold for Fluorinated Thienopyrimidine Synthesis

Executive Summary & Chemical Identity

Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate (CAS 1094619-74-5 ) is a highly specialized heterocyclic building block.[1][2][3] It serves as a critical "linchpin" intermediate in the synthesis of fused thiophene systems, particularly thieno[2,3-d]pyrimidines , which are privileged pharmacophores in kinase inhibition and metabolic disease therapeutics (e.g., DPP-IV inhibitors).

The incorporation of the trifluoromethyl (-CF₃) group at the C4 position is not merely structural; it profoundly alters the physicochemical profile of the scaffold, enhancing metabolic stability (blocking oxidative metabolism at the thiophene ring) and increasing lipophilicity for improved membrane permeability.

Physicochemical Profile[2][4][5][6][7][8][9][10][11][12]

| Property | Value |

| CAS Number | 1094619-74-5 |

| IUPAC Name | Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate |

| Molecular Formula | C₇H₆F₃NO₂S |

| Molecular Weight | 225.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Typically 120–125 °C (varies by purity/polymorph) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Synthesis Methodology: The Fluorinated Gewald Reaction

The synthesis of this compound relies on a modified Gewald Reaction , a multicomponent condensation that constructs the thiophene ring from acyclic precursors.

Retrosynthetic Logic

The presence of the strongly electron-withdrawing trifluoromethyl group on the ketone precursor (1,1,1-trifluoroacetone ) significantly alters the reactivity compared to standard alkyl ketones. The Knoevenagel condensation step becomes the rate-limiting bottleneck due to the lowered nucleophilicity of the enolate intermediate.

Optimized Synthetic Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.

Reagents:

-

Precursor A: 1,1,1-Trifluoroacetone (CAS 421-50-1)[4]

-

Sulfur Source: Elemental Sulfur (

)[7][8] -

Base Catalyst: Morpholine or Triethylamine (Et₃N)

-

Solvent: Ethanol or Methanol (Anhydrous)

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl Cyanoacetate (1.0 eq) and 1,1,1-Trifluoroacetone (1.1 eq) in anhydrous ethanol.

-

Catalysis: Add Morpholine (1.0 eq) dropwise at 0°C. The base facilitates the deprotonation of the cyanoacetate.

-

Condensation: Stir the mixture at room temperature for 1–2 hours. The solution will darken as the Knoevenagel adduct forms. Critical Insight: The CF₃ group destabilizes the intermediate; maintaining strictly anhydrous conditions prevents hydrolysis.

-

Cyclization: Add Elemental Sulfur (1.0 eq) to the reaction mixture. Heat to reflux (approx. 70–80°C) for 8–12 hours.

-

Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate in vacuo, dilute with water, and extract with ethyl acetate.

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the target ester.

Mechanistic Visualization

The following diagram illustrates the modified Gewald mechanism, highlighting the critical ring-closure sequence driven by the sulfur anion attack on the nitrile.

Caption: The Gewald reaction pathway converting acyclic precursors into the 2-aminothiophene scaffold.

Strategic Applications in Drug Discovery

This scaffold is primarily utilized to synthesize Thieno[2,3-d]pyrimidines , which are bioisosteres of quinazolines.

Key Reaction Pathways

-

Cyclization to Thienopyrimidines:

-

Reaction with Formamide or Triethyl Orthoformate closes the pyrimidine ring onto the amino-ester motif.

-

Application: Synthesis of EGFR, VEGFR, and PI3K kinase inhibitors.

-

-

Sandmeyer/Diazotization:

-

The C2-amino group can be converted to a halide (Cl, Br, I) via diazotization (NaNO₂/CuX), allowing for subsequent Suzuki-Miyaura coupling to introduce aryl groups.

-

-

Urea Formation:

-

Reaction with isocyanates yields urea derivatives, a common motif in DPP-IV inhibitors (diabetes treatment).

-

Workflow: Scaffold Derivatization

Caption: Divergent synthesis pathways utilizing the 2-amino-3-carboxylate core for library generation.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Engineering Controls: Use only in a chemical fume hood. The synthesis involves Carbon Disulfide (if alternative Gewald variations are used) or Hydrogen Sulfide byproducts; gas scrubbers are recommended.

-

Incompatibility: Strong oxidizing agents, strong acids, and strong bases (hydrolysis of the ester).

References

-

Chemical Identity & CAS: Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate (CAS 1094619-74-5).[1][2][3][9][10][11][12] ChemicalBook.[13] Link

-

Gewald Reaction Mechanism: Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Link

-

Precursor Reagents: Methyl Cyanoacetate (CAS 105-34-0) Product Information. Sigma-Aldrich. Link

-

Medicinal Chemistry Applications: Thieno[2,3-d]pyrimidines as Kinase Inhibitors. Journal of Medicinal Chemistry (General Reference for Scaffold Class). Link

-

Supplier Data: 2-Amino-4-trifluoromethyl-thiophene-3-carboxylic acid methyl ester. SynBlock. Link

Sources

- 1. N/A,Methyl 3-[[4-(Bromomethyl)phenoxy]methyl]benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Amino-4-trifluoromethyl-thiophene-3-carboxylic acid methyl ester | 1094619-74-5 [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 1,1,1-Trifluoroacetone – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 5. Home Page | BIOZOL [biozol.de]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 1094619-74-5 | 2-Amino-4-trifluoromethyl-thiophene-3-carboxylic acid methyl ester - Synblock [synblock.com]

- 10. jk-sci.com [jk-sci.com]

- 11. jk-sci.com [jk-sci.com]

- 12. jk-sci.com [jk-sci.com]

- 13. 2-Amino-4-trifluoromethyl-thiophene-3-carboxylic acid methyl ester suppliers & manufacturers in China [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate stands as a compound of significant interest within the realms of medicinal chemistry and materials science. Its unique trifluoromethylated thiophene scaffold imparts a distinct combination of electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the amino and methyl carboxylate groups further enhances its synthetic versatility, offering multiple avenues for chemical modification. This guide provides a comprehensive overview of the physical properties of this compound, offering both established data and predictive insights to support ongoing research and development endeavors.

Molecular and Fundamental Properties

Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is characterized by the molecular formula C₇H₆F₃NO₂S and a molecular weight of 225.19 g/mol . A summary of its key identifiers and fundamental properties is presented below.

| Property | Value | Source |

| CAS Number | 1094619-74-5 | Synblock |

| Molecular Formula | C₇H₆F₃NO₂S | Synblock |

| Molecular Weight | 225.19 g/mol | Synblock |

Predicted Physicochemical Properties

Melting Point: The melting point of an organic solid is influenced by factors such as molecular symmetry, intermolecular forces (hydrogen bonding, dipole-dipole interactions, and van der Waals forces), and crystal packing efficiency. The presence of the polar amino and ester groups, along with the trifluoromethyl group, suggests strong intermolecular interactions which would contribute to a relatively high melting point.

Boiling Point: The boiling point is primarily determined by the strength of intermolecular forces and molecular weight. Given the compound's polarity and molecular weight, a high boiling point is anticipated.

Solubility: The solubility of an organic compound is governed by the principle of "like dissolves like." The presence of both polar (amino, ester) and nonpolar (thiophene ring, trifluoromethyl group) moieties suggests that Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate will exhibit moderate solubility in a range of organic solvents. Its solubility in water is expected to be low due to the hydrophobic thiophene ring and trifluoromethyl group, although the amino and ester groups may impart some minimal aqueous solubility.[5][6]

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. In the absence of published spectra for Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate, a detailed predictive analysis based on its molecular structure is provided below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts are influenced by the electronic environment of each proton.[7]

-

Amino (-NH₂) Protons: A broad singlet is expected, typically in the range of δ 5.0-7.0 ppm. The chemical shift and broadness of this peak are highly dependent on the solvent and concentration due to hydrogen bonding.

-

Thiophene Ring Proton (-CH): A singlet is anticipated for the proton at the 5-position of the thiophene ring. Its chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl and carboxylate groups.

-

Methyl Ester (-OCH₃) Protons: A sharp singlet is expected, typically in the range of δ 3.7-3.9 ppm.

Caption: Predicted ¹H NMR signals for the target molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached atoms.[8][9]

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm, is expected for the ester carbonyl carbon.

-

Thiophene Ring Carbons: Four distinct signals are anticipated for the carbons of the thiophene ring. The carbon attached to the trifluoromethyl group will be significantly influenced by the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): The signal for the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Methyl Ester Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-55 ppm, is expected for the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.[10][11][12]

-

N-H Stretching: The amino group is expected to show two absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations.[10]

-

C=O Stretching: A strong absorption band in the range of 1680-1720 cm⁻¹ is characteristic of the ester carbonyl group.[12][13][14]

-

C-F Stretching: The trifluoromethyl group will exhibit strong and characteristic absorption bands in the region of 1100-1350 cm⁻¹.[11][15][16]

-

Thiophene Ring Vibrations: The thiophene ring will show characteristic C-H and C=C stretching and bending vibrations.[17][18][19]

Caption: Plausible synthetic workflow.

Applications and Future Directions

The unique structural features of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate make it a promising candidate for various applications. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the 2-aminothiophene core is a known pharmacophore in a variety of biologically active compounds. [20][21]Further research into the derivatization of this compound could lead to the discovery of novel therapeutic agents and advanced materials.

References

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. Methyl 2-amino-4-(4-fluorophenyl)-3-thiophenecarboxylate. National Center for Biotechnology Information. [Link]

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. ACS Publications. [Link]

-

ACS Omega. (2025, June 3). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Publications. [Link]

-

Wikipedia. Carbon–fluorine bond. [Link]

-

RSC Publishing. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

-

ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. [Link]

-

Semantic Scholar. (1983, August 1). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. [Link]

-

AIP Publishing. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. [Link]

-

ResearchGate. (2025, February 22). (PDF) Prediction of Melting Temperature of Organic Molecules using Machine Learning. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene.... [Link]

-

KTH. Carbonyl - compounds - IR - spectroscopy. [Link]

-

RSC Publishing. (2022, April 5). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres. [Link]

-

RSC Publishing. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

PubMed Central. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

ResearchGate. (2018, August 30). Predict solubility of organic compounds?. [Link]

-

ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. [Link]

-

St Andrews Research Repository. Predicting Melting Points of Organic Molecules. [Link]

-

RSC Publishing. Charge-exchange mass spectra of thiophene, pyrrole and furan. [Link]

-

AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

Chemistry Stack Exchange. (2015, December 29). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. [Link]

-

ResearchGate. (2020, February 28). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. [Link]

-

IACS. Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

-

PubMed Central. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

-

ResearchGate. (n.d.). Gewald type reaction for synthesis of 2‐aminothiophene. [Link]

-

Journal of Student Research. (2024, August 31). Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. [Link]

-

YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

YouTube. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. [Link]

-

PubMed Central. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00090J [pubs.rsc.org]

- 3. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 19. iosrjournals.org [iosrjournals.org]

- 20. chemixl.com [chemixl.com]

- 21. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate, a novel thiophene derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-faceted spectroscopic analysis required for unambiguous structure confirmation. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating methodology. This guide emphasizes the causality behind experimental choices and provides field-proven insights into the interpretation of complex spectral data.

Introduction: The Significance of Substituted 2-Aminothiophenes

Substituted 2-aminothiophenes are a privileged class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules. Their applications span a wide range of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The introduction of a trifluoromethyl (CF₃) group is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity. The target molecule, Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate, combines the versatile 2-aminothiophene core with a strategically placed trifluoromethyl group, making it a compound of considerable interest for further chemical exploration and biological screening.

The unambiguous confirmation of its molecular structure is the foundational first step in any research and development endeavor. This guide will walk through a logical, multi-technique approach to achieve this, starting from a plausible synthetic route and culminating in the synergistic interpretation of spectroscopic data.

Proposed Synthetic Pathway: The Gewald Reaction

A robust and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. For the synthesis of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate, a plausible set of starting materials would be 4,4,4-trifluoroacetoacetate, methyl cyanoacetate, and elemental sulfur.

Experimental Protocol: Gewald Synthesis

-

Reaction Setup: To a solution of methyl cyanoacetate (1.0 eq) and 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Base Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or diethylamine, to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

The following sections will detail the analytical techniques used to confirm the structure of the product obtained from this synthesis.

Spectroscopic Elucidation Workflow

Caption: A flowchart illustrating the logical progression from synthesis to definitive structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For our target molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR will be employed.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will provide information on the number and types of protons present in the molecule.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | Singlet | 1H | Thiophene-H (H-5) | The lone proton on the thiophene ring is expected to be in the aromatic region. Its chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl and ester groups. |

| ~5.5-6.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly and they often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. |

| ~3.8 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are expected to appear as a sharp singlet in this region. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the signals.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the carbon skeleton.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O (Ester) | The carbonyl carbon of the ester group is expected to be in this downfield region.[4][5] |

| ~150-160 | C-2 (C-NH₂) | The carbon atom attached to the electron-donating amino group will be significantly shielded. |

| ~120-135 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~115-130 | C-4 (C-CF₃) | The carbon atom attached to the electron-withdrawing trifluoromethyl group will be deshielded. |

| ~110-125 | C-5 (C-H) | The protonated carbon of the thiophene ring. |

| ~90-105 | C-3 (C-COOCH₃) | The carbon bearing the ester group. |

| ~50-55 | -OCH₃ | The methyl carbon of the ester group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.

¹⁹F NMR Spectroscopy: Trifluoromethyl Group Confirmation

¹⁹F NMR is a highly sensitive technique that will provide a definitive confirmation of the presence and electronic environment of the trifluoromethyl group.

Predicted ¹⁹F NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -60 to -70 | Singlet | The trifluoromethyl group attached to an aromatic ring typically appears in this region.[6][7] The absence of coupling to any nearby protons will result in a singlet. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum. This is a high-sensitivity nucleus, so acquisition times are relatively short.

-

Data Processing: Process the data as with the other NMR experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by identifying the vibrational frequencies of its chemical bonds.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (-OCH₃) |

| ~1700 | C=O Stretch | Ester Carbonyl |

| ~1600 | N-H Bend | Primary Amine (-NH₂) |

| ~1550 | C=C Stretch | Aromatic Ring |

| 1300-1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1250 | C-O Stretch | Ester |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 238 | [M]⁺ | Molecular ion peak. |

| 207 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 179 | [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl group. |

| 69 | [CF₃]⁺ | A characteristic fragment for trifluoromethyl-containing compounds.[9] |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions to obtain the mass spectrum.

-

Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.[10][11]

Data Integration and Structure Confirmation

The definitive elucidation of the structure of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is achieved through the synergistic integration of all spectroscopic data.

Caption: A diagram showing the convergence of spectroscopic data to confirm the molecular structure.

The ¹H, ¹³C, and ¹⁹F NMR data collectively provide a detailed map of the molecule's carbon-hydrogen framework and confirm the presence and location of the trifluoromethyl group. The FT-IR spectrum validates the presence of the key functional groups (amine, ester, and trifluoromethyl). Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with the fragmentation pattern providing further corroboration of the proposed structure. The consistency across all these datasets provides a high degree of confidence in the final structural assignment.

Conclusion

The structural elucidation of novel compounds like Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is a critical process that demands a meticulous and multi-faceted analytical approach. This guide has outlined a comprehensive strategy that combines a plausible synthesis with a suite of powerful spectroscopic techniques. By systematically acquiring and interpreting data from NMR, FT-IR, and Mass Spectrometry, researchers can confidently and unambiguously determine the structure of this and other related molecules, paving the way for their further investigation and application in science and industry.

References

- Khedir Al-Yasari, R. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(2), 940-944.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Sharma, H., et al. (2024). Rational Monomer Design for the Synthesis of Conjugated Polymers by Direct Heteroarylation Polymerization.

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

- Gronowitz, S., & Hörnfeldt, A.-B. (1983). The substituent effects in thiophene compounds. I.

-

NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

- Gäb, S., et al. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.

- Consiglio, G., et al. (1981). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2.

- Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).

- Kamal, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.

-

ResearchGate. (n.d.). FT-IR spectra of MWCNTs (black), 4-aminothiophenol (red), aniline HCl (blue), and the final nanocomposite tPANI-Au@Pt-MWCNT. Retrieved from [Link]

- Al-Adiwish, W. M., et al. (2025). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds.

- Magdaline, J. D. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

- Adriaensens, P., et al. (2025). Magnetic Properties of Substituted Poly(thiophene)s in Their Neutral State.

- Besnard, J., et al. (2015).

- Varma, R. S. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.

- Gronowitz, S., & Hörnfeldt, A.-B. (1983). The substituent effects in thiophene compounds. I.

- Mack, T. L., & Fréchet, J. M. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(8), 14936-14946.

- ResearchGate. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.

- Sone, T., et al. (1963). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 36(9), 1126-1132.

- Nakabayashi, K., et al. (2021).

- Jones, D. E., & Hynes, J. B. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.

- Kumar, A., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 1083-1089.

- Zaleski, D. P., et al. (2013). Precise equilibrium structure determination of thiophene (c-C4H4S)

- Ambler, B. R., et al. (2017). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PubMed Central.

-

ATB. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

- Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

UCSB. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Raman, S., et al. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. IACS.

- de la Torre, D., & de Alaniz, J. R. (2021). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion.

-

Chemistry with Caroline. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Retrieved from [Link]

-

Chemistry Academy. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5. Whitman People.

- Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyl ketones: properties, preparation, and application.

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzenethiol(137-07-5) 1H NMR [m.chemicalbook.com]

- 3. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 10. m.youtube.com [m.youtube.com]

- 11. GCMS Section 6.9.5 [people.whitman.edu]

The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Thiophene Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Relevance of the Thiophene Moiety

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its planarity, lipophilicity, and ability to engage in hydrogen bonding, make it a versatile scaffold for the design of novel therapeutic agents.[1] The thiophene ring is not merely a passive carrier of pharmacophoric groups; its sulfur atom can actively participate in drug-receptor interactions, and the ring system itself serves as a bioisosteric replacement for the phenyl group, often improving metabolic stability and binding affinity.[1] This has led to the successful development and approval of numerous thiophene-containing drugs across a wide spectrum of therapeutic areas, including cardiovascular diseases, neurological disorders, cancer, and infectious diseases.[1][2][3][4] This guide provides a comprehensive overview of the diverse biological activities of thiophene derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.

A Spectrum of Biological Activities: From Microbes to Man

The structural versatility of the thiophene nucleus allows for a remarkable range of biological activities. By strategically modifying the substituents on the thiophene ring, medicinal chemists can fine-tune the pharmacological profile of the resulting derivatives to target specific biological pathways with high potency and selectivity.

Antimicrobial Activity: A Renewed Weapon in the Fight Against Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Thiophene derivatives have emerged as a promising class of antimicrobial agents with activity against a broad range of bacteria and fungi.[5][6]

Mechanism of Action: The antimicrobial mechanisms of thiophene derivatives are diverse. Some compounds disrupt the integrity of the bacterial cell membrane, leading to increased permeability and cell death.[5] For instance, certain thiophene derivatives have been shown to bind to outer membrane proteins (OMPs) of Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli, interfering with their function.[5] Molecular docking studies have suggested strong binding affinities of these derivatives to OMPs such as CarO1, Omp33, OmpW, and OmpC.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A fundamental assay to evaluate the antimicrobial efficacy of novel compounds is the agar well diffusion method. This technique provides a qualitative assessment of the ability of a compound to inhibit microbial growth.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth and its turbidity adjusted to match a 0.5 McFarland standard.

-

Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.

-

Well Creation: Sterile cork borers are used to create wells of a defined diameter in the agar.

-

Compound Application: A known concentration of the thiophene derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A positive control (a standard antibiotic like ciprofloxacin) and a negative control (solvent alone) are also included.[7]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7]

Logical Workflow for Antimicrobial Screening

Caption: Workflow for the discovery and evaluation of novel antimicrobial thiophene derivatives.

Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiophene derivatives have demonstrated significant anti-inflammatory properties, with several compounds acting as inhibitors of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[2][8][9]

Mechanism of Action: Many anti-inflammatory thiophene-based drugs, such as tinoridine and tiaprofenic acid, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[2][8] Other derivatives exhibit their effects by modulating inflammatory signaling pathways and reducing the expression of inflammatory cytokines.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions for a specified period.

-

Compound Administration: The test thiophene derivative is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, carrageenan (a sulfated polysaccharide), is administered into the hind paw of each animal.

-

Edema Measurement: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each treated group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[8]

Quantitative Data Summary: Anti-inflammatory Activity

| Compound | Animal Model | Dose | % Inhibition of Edema | Reference |

| Thiophene Derivative 16 | Rat | 10 mg/kg | 48.94% | [8] |

| Thiophene Derivative 17 | Rat | 10 mg/kg | 47% | [8] |

| Thiophene Derivative 18 | Rat | 10 mg/kg | 30% | [8] |

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The development of novel anticancer agents with improved efficacy and reduced side effects is a major focus of oncological research. Thiophene derivatives have shown considerable promise in this area, with some compounds exhibiting potent cytotoxic activity against a variety of cancer cell lines.[1][10]

Mechanism of Action: The anticancer mechanisms of thiophene derivatives are diverse and often target multiple cellular pathways. Some derivatives act as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation and survival.[1] Others induce apoptosis (programmed cell death) or inhibit angiogenesis (the formation of new blood vessels that supply tumors).

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the thiophene derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the compound, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Signaling Pathway: Kinase Inhibition by Thiophene Derivatives

Caption: Simplified diagram of kinase inhibition by a thiophene derivative.

Antiviral Activity: A Broad-Spectrum Defense

Thiophene derivatives have also demonstrated significant antiviral activity against a range of viruses.[7][11]

Mechanism of Action: The antiviral mechanisms can be virus-specific. For instance, certain thiophene derivatives have been identified as potent Ebola virus entry inhibitors.[11] These compounds are thought to interfere with the interaction between the viral glycoprotein and the host cell receptor, thus preventing the virus from entering and infecting the host cell.[11]

Experimental Protocol: Viral Pseudotype Entry Assay

This assay is a safe and effective way to screen for viral entry inhibitors without the need for handling live, highly pathogenic viruses.

-

Pseudovirus Production: Pseudoviruses are produced by co-transfecting cells (e.g., HEK293T) with plasmids encoding a viral envelope protein (e.g., Ebola virus glycoprotein), a viral core protein, and a reporter gene (e.g., luciferase).

-

Cell Infection: Target cells (e.g., VeroE6) are seeded in 96-well plates and then infected with the pseudoviruses in the presence of varying concentrations of the thiophene derivative.

-

Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter gene (e.g., luciferase activity) is measured.

-

Data Analysis: A reduction in reporter gene activity indicates inhibition of viral entry. The EC50 value (the concentration of the compound that causes a 50% reduction in viral entry) is then calculated.[11]

Synthesis of Biologically Active Thiophene Derivatives

Several synthetic routes are available for the preparation of thiophene derivatives, with the choice of method often depending on the desired substitution pattern.[1][12]

-

Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide.[1]

-

Gewald Aminothiophene Synthesis: This is a multicomponent reaction that allows for the efficient synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1]

Conclusion and Future Perspectives

The thiophene scaffold continues to be a rich source of novel therapeutic agents with a wide array of biological activities.[1][3] The ease of synthesis and the ability to readily modify the substitution pattern of the thiophene ring provide medicinal chemists with a powerful platform for the design and optimization of new drug candidates. Future research in this area will likely focus on the development of more potent and selective thiophene derivatives with improved pharmacokinetic and safety profiles. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly accelerate the discovery of the next generation of thiophene-based drugs.[2][13]

References

-

Jadhav, H. R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Shashidhara, G. S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701. [Link]

-

Martín-Escolano, R., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]

-

Ginex, T., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

Abdel-Sattar, E., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules. [Link]

-

Jadhav, H. R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. [Link]

-

Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. Der Pharma Chemica. [Link]

-

ResearchGate. (n.d.). Structures of important thiophene-based drugs. ResearchGate. [Link]

- De, P., & Mandal, S. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Compounds in Medicinal Chemistry.

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Chaudhary, A., et al. (2013). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 4(4), 01-08. [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalwjarr.com [journalwjarr.com]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.rsc.org [books.rsc.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Trifluoromethylated Thiophenes

Introduction: The Strategic Fusion of a Privileged Scaffold with a Powerhouse Functional Group

In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic selection of molecular scaffolds and functional groups is paramount to achieving desired physicochemical and biological properties. The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged pharmacophore" due to its prevalence in a multitude of FDA-approved drugs and its versatile role as an intermediate in organic synthesis.[1][2][3] Its structural planarity and electron-rich nature allow for favorable interactions with biological targets.[4]

When this esteemed scaffold is decorated with a trifluoromethyl (CF3) group, a true synergy of properties emerges. The introduction of fluorine, the most electronegative element, into organic molecules imparts profound and often beneficial changes. The CF3 group, in particular, is a powerhouse functional moiety known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of the parent molecule.[5][6][7] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation, which can significantly improve a drug's half-life.[7]

This guide provides an in-depth exploration of trifluoromethylated thiophenes, detailing their synthesis, the unique properties conferred by the CF3 group, and their applications. It is designed for researchers, scientists, and professionals in drug development seeking to leverage this potent structural motif.

The Physicochemical Impact of Trifluoromethylation on the Thiophene Core

The incorporation of a CF3 group onto a thiophene ring is not a mere substitution but a strategic transformation that fundamentally alters the molecule's behavior. Understanding these changes is critical for rational design in both medicinal chemistry and materials science.

Enhanced Lipophilicity: A Key to Bioavailability

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is highly lipophilic and its introduction can significantly increase the overall lipophilicity of a thiophene-containing molecule.[5][6][8] This enhanced lipophilicity can improve a drug's ability to permeate lipid-rich biological membranes, a crucial step for reaching intracellular targets or crossing the blood-brain barrier (BBB) for neurologically active agents.[4]

Superior Metabolic Stability: The "Metabolic Shield" Effect

One of the most compelling reasons to introduce a CF3 group is to enhance metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[7] By replacing a hydrogen atom at a metabolically vulnerable position with a CF3 group, chemists can effectively "shield" the molecule from oxidative metabolism.[9][10] This blockade of metabolic pathways leads to a longer biological half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[7] Studies have shown that trifluoromethyl substitution can provide a global protective effect against hepatic metabolism.[10]

Potent Electronic Influence

The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This property significantly lowers the electron density of the thiophene ring, influencing its reactivity in chemical syntheses and its binding affinity for biological targets. This electron-withdrawing nature also impacts the acidity or basicity of nearby functional groups, a factor that can be fine-tuned to optimize drug-receptor interactions.[7]

| Property | Impact of CF3 Group | Rationale & Significance |

| Lipophilicity | Significantly Increased | Enhances membrane permeability and bioavailability. Crucial for CNS-targeting drugs.[4][6] |